molecular formula C5HCl3O2 B14128075 3,4,5-Trichlorocyclopent-3-ene-1,2-dione CAS No. 89283-14-7

3,4,5-Trichlorocyclopent-3-ene-1,2-dione

Cat. No.: B14128075
CAS No.: 89283-14-7
M. Wt: 199.41 g/mol
InChI Key: WDFBCZFJNWDKQP-UHFFFAOYSA-N
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Description

3,4,5-Trichlorocyclopent-3-ene-1,2-dione is a chemical compound with the molecular formula C5HCl3O2 It is a chlorinated derivative of cyclopentene and is characterized by the presence of three chlorine atoms and two carbonyl groups on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichlorocyclopent-3-ene-1,2-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorocyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dechlorinated cyclopentene derivatives. Substitution reactions result in the formation of various substituted cyclopentene compounds.

Scientific Research Applications

3,4,5-Trichlorocyclopent-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorocyclopent-3-ene-1,2-dione involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorocyclopent-3-ene-1,2-dione: Lacks one chlorine atom compared to 3,4,5-Trichlorocyclopent-3-ene-1,2-dione.

    3,4,5-Trichlorocyclopent-2-en-1-one: Similar structure but with a different arrangement of carbonyl groups.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89283-14-7

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

3,4,5-trichlorocyclopent-3-ene-1,2-dione

InChI

InChI=1S/C5HCl3O2/c6-1-2(7)4(9)5(10)3(1)8/h2H

InChI Key

WDFBCZFJNWDKQP-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)C1=O)Cl)Cl)Cl

Origin of Product

United States

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